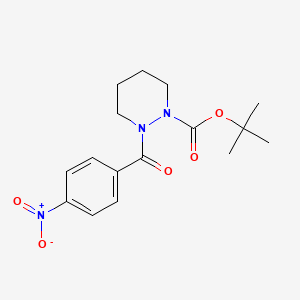

tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate

CAS No.: 443295-21-4

Cat. No.: VC2633635

Molecular Formula: C16H21N3O5

Molecular Weight: 335.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 443295-21-4 |

|---|---|

| Molecular Formula | C16H21N3O5 |

| Molecular Weight | 335.35 g/mol |

| IUPAC Name | tert-butyl 2-(4-nitrobenzoyl)diazinane-1-carboxylate |

| Standard InChI | InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-11-5-4-10-17(18)14(20)12-6-8-13(9-7-12)19(22)23/h6-9H,4-5,10-11H2,1-3H3 |

| Standard InChI Key | PNIQRWMAHWHARE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Properties

tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate is a nitrogen-containing heterocyclic compound with three nitrogen atoms in its structure. Its molecular architecture features a tetrahydropyridazine ring core with strategically positioned functional groups that contribute to its chemical reactivity and biological relevance.

Basic Chemical Information

The compound possesses several important identifiers and fundamental chemical properties that are essential for its characterization and research applications.

| Property | Value |

|---|---|

| CAS Registry Number | 443295-21-4 |

| Molecular Formula | C₁₆H₂₁N₃O₅ |

| Molecular Weight | 335.35 g/mol |

| IUPAC Name | tert-butyl 2-(4-nitrobenzoyl)diazinane-1-carboxylate |

| Alternative Names | tert-Butyl 2-(4-nitrobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate |

| PubChem Compound ID | 36995540 |

This compound contains multiple functional groups including a nitro group, a benzoyl moiety, and a tert-butyl carbamate group, which collectively determine its physicochemical properties and reactivity patterns .

Structural Characteristics

The structural features of tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate play a crucial role in its chemical behavior and potential applications.

| Structural Component | Description |

|---|---|

| Core Structure | Tetrahydropyridazine (diazinane) ring |

| Key Functional Groups | tert-butyloxycarbonyl (Boc), 4-nitrobenzoyl, 1,2-diazinane |

| Standard InChI | InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-11-5-4-10-17(18)14(20)12-6-8-13(9-7-12)19(22)23/h6-9H,4-5,10-11H2,1-3H3 |

| Standard InChIKey | PNIQRWMAHWHARE-UHFFFAOYSA-N |

| SMILES Notation | CC(C)(C)OC(=O)N1CCCCN1C(=O)C2=CC=C(C=C2)N+[O-] |

The compound contains a six-membered heterocyclic ring with two nitrogen atoms (diazinane/tetrahydropyridazine), to which a tert-butyloxycarbonyl (Boc) protecting group and a 4-nitrobenzoyl group are attached . This unique arrangement contributes to its specific chemical behavior and potential applications.

The preparation of related compounds often involves careful temperature control and anhydrous conditions to maximize yield and minimize side reactions .

Research Applications

tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate demonstrates versatility in both chemical and biological contexts, making it valuable for various research applications.

Chemical Applications

The compound's structural features make it useful in several chemical research areas:

-

As a building block for more complex heterocyclic systems

-

In the development of novel synthetic methodologies

-

As an intermediate in the synthesis of biologically active compounds

-

For studying structure-activity relationships in medicinal chemistry research

The presence of the nitro group provides opportunities for further transformations, including reduction to an amino group which can significantly alter the compound's properties and expand its synthetic utility .

| Hazard Category | Classification |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |

These classifications indicate that the compound can cause skin and eye irritation and may cause respiratory irritation upon exposure .

| Precautionary Measure | Details |

|---|---|

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection |

| Exposure Prevention | Avoid breathing dust, fumes, gas, mist, vapors, or spray |

| Handling Procedures | Use only in well-ventilated areas or outdoors |

| Skin Contact Response | Wash with plenty of soap and water if contact occurs |

| Eye Contact Response | Rinse cautiously with water for several minutes; remove contact lenses if present |

| Storage Requirements | Store in a well-ventilated place with container tightly closed; store locked up |

| Disposal | Dispose of contents/container to an approved waste disposal facility |

The compound should be used for research purposes only and handled by, or under the direct supervision of, technically qualified individuals .

Future Research Directions

Based on the chemical structure and preliminary research findings, several promising research avenues emerge for further investigation of tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate.

Synthetic Methodology Development

Future research could focus on developing more efficient and environmentally friendly synthetic routes to prepare this compound and its derivatives. This may include:

-

Exploration of catalytic methods to improve yield and stereoselectivity

-

Development of one-pot synthesis approaches to reduce intermediate isolations

-

Investigation of green chemistry principles to minimize waste and hazardous reagents

-

Optimization of reaction conditions to enhance efficiency and scalability

Structure-Activity Relationship Studies

The compound's unique structural features present opportunities for systematic modification to develop structure-activity relationship (SAR) studies:

-

Modification of the nitro group to other functionalities (e.g., amino, halogen, alkyl)

-

Variation of the tetrahydropyridazine ring size or substitution pattern

-

Replacement of the tert-butyl group with alternative protecting or functional groups

-

Investigation of stereochemical effects on biological activity

These modifications could lead to the development of derivatives with enhanced biological activities or improved physicochemical properties for specific applications.

Biological Evaluation

Comprehensive biological screening of tert-Butyl 2-(4-nitrobenzoyl)tetrahydropyridazine-1(2H)-carboxylate could reveal previously unknown therapeutic potential:

-

Evaluation as an enzyme inhibitor, particularly for proteases or kinases

-

Assessment of anti-inflammatory, antioxidant, or neuroprotective properties

-

Investigation of potential antimicrobial or antiviral activities

-

Exploration as a building block for targeted drug delivery systems

The compound's heterocyclic structure with multiple functional groups suggests it may exhibit interesting biological properties worthy of further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume